ML390

Vue d'ensemble

Description

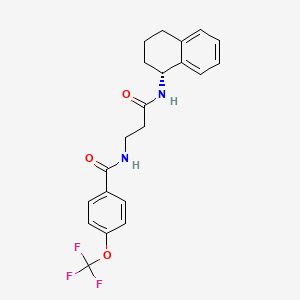

The compound “N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide” is a complex organic molecule. It has a molecular formula of C21H21F3N2O3 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3,4-tetrahydro-1-naphthalenyl group, an amide group, and a trifluoromethoxy group attached to a benzene ring . The exact 3D conformation can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

This compound has a molecular weight of 406.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved information.Applications De Recherche Scientifique

Inhibiteur de la dihydroorotate déshydrogénase (DHODH)

ML390 a été identifié comme un inhibiteur de l'enzyme dihydroorotate déshydrogénase (DHODH) {svg_1}. La DHODH est une enzyme clé de la voie de biosynthèse de novo des pyrimidines, qui est essentielle à la synthèse de l'ADN et de l'ARN. En inhibant cette enzyme, this compound pourrait perturber la croissance et la prolifération des cellules {svg_2}.

Traitement de la leucémie aiguë myéloïde (LAM)

This compound s'est avéré prometteur dans le traitement de la leucémie aiguë myéloïde (LAM). La LAM est un type de cancer qui affecte le sang et la moelle osseuse, et elle se caractérise par la croissance rapide de globules blancs anormaux. Des études ont montré que this compound induit la différenciation des cellules LAM {svg_3}. Cela signifie qu'il pourrait aider à convertir les cellules cancéreuses immatures et à division rapide en cellules matures et non divisées {svg_4}.

Ciblage de la surexpression du facteur de transcription homéobox A9 (HoxA9)

HoxA9 est un facteur de transcription qui est surexprimé chez 70 % des patients diagnostiqués avec une LAM {svg_5}. La surexpression de HoxA9 est associée à un mauvais pronostic chez les patients atteints de LAM. This compound s'est avéré efficace contre les lignées cellulaires surexprimant HoxA9 {svg_6}.

Criblage phénotypique à haut débit

This compound a été identifié par un criblage phénotypique à haut débit contre la bibliothèque MLPCN {svg_7}. Cela démontre le potentiel de this compound à être utilisé comme un outil dans les efforts de découverte de médicaments à grande échelle.

Études structurales

La structure cristalline aux rayons X de this compound lié à la DHODH a été élucidée {svg_8}. Cela fournit des informations précieuses sur les interactions de liaison de this compound, qui peuvent être utiles dans la conception de nouveaux médicaments avec une puissance et une sélectivité améliorées {svg_9}.

Études comparatives avec d'autres inhibiteurs de la DHODH

This compound a été comparé à d'autres inhibiteurs de la DHODH tels que le brequinar {svg_10}. Ces études comparatives peuvent fournir des informations sur l'efficacité relative des différents inhibiteurs et guider le développement de nouvelles stratégies thérapeutiques {svg_11}.

Mécanisme D'action

Target of Action

ML390 primarily targets the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA .

Mode of Action

This compound acts as a DHODH inhibitor . It binds to the DHODH enzyme, inhibiting its activity . This inhibition effectively depletes the pool of pyrimidines in cells, leading to a disruption in DNA and RNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a significant reduction in pyrimidine levels . This disruption affects ribosomal RNA transcription, causing nucleolar stress .

Result of Action

The inhibition of DHODH by this compound leads to a decrease in the proliferation of cells . In the context of acute myeloid leukemia (AML), this compound has been shown to induce myeloid differentiation in both murine and human AML models . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of AML.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of exogenous uridine, which reconstitutes the cellular pool of pyrimidine by the salvage pathway, can recover the impaired rDNA transcription, nucleolar morphology, p53 levels, and proliferation of cells caused by the DHODH inhibitors . This suggests that the cellular environment and availability of certain metabolites can significantly impact the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

ML390 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides. By inhibiting DHODH, this compound effectively depletes the pool of pyrimidines in cells, leading to impaired ribosomal RNA (rRNA) transcription and nucleolar stress . This inhibition is achieved through specific binding interactions with the active site of DHODH, involving hydrogen bonds with residues such as Arg136 and Thr360 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In glioblastoma cells, this compound-induced DHODH inhibition leads to nucleolar stress, characterized by the redistribution of transcription factors and nucleolar organizers, as well as the stabilization of p53 . This results in decreased proliferation of glioblastoma cells, including those resistant to temozolomide . In AML models, this compound induces myeloid differentiation, promoting the maturation of leukemic cells . These effects highlight the compound’s potential in targeting cancer cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of DHODH, inhibiting its enzymatic activity. The binding interactions involve hydrogen bonds between the amide groups of this compound and the residues Arg136 and Thr360 in DHODH . This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a reduction in nucleotide synthesis and subsequent cellular stress responses. Additionally, this compound’s inhibition of DHODH affects gene expression and cell signaling pathways, contributing to its anti-proliferative and differentiation-inducing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function change over time. The compound’s stability and degradation have been studied to understand its long-term effects. In vitro and in vivo studies have shown that this compound maintains its inhibitory activity over extended periods, leading to sustained nucleolar stress and decreased cell proliferation . The addition of exogenous uridine can rescue the impaired rRNA transcription and cellular proliferation caused by this compound, indicating the compound’s reversible effects on pyrimidine biosynthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound is effective at inducing differentiation and inhibiting proliferation at specific concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to pyrimidine biosynthesis. By inhibiting DHODH, this compound disrupts the de novo synthesis of pyrimidines, leading to a decrease in nucleotide levels . This disruption affects metabolic flux and the balance of metabolites within the cell. The compound’s interaction with DHODH and its impact on pyrimidine metabolism are central to its biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and activity. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound effectively inhibits DHODH and exerts its biochemical effects within the appropriate cellular context .

Propriétés

IUPAC Name |

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNRHEDBLPGDDC-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)